(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid
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Description
(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is a useful research compound. Its molecular formula is C10H11BO3 and its molecular weight is 190.01 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.
Starting Materials
2-naphthol, 4-methyl-2-cyclohexenone, boronic acid, sodium hydroxide, potassium carbonate, palladium acetate, copper(II) acetate, triethylamine, acetic acid, tetrahydrofuran, wate
Reaction
Step 1: 2-naphthol is reacted with 4-methyl-2-cyclohexenone in the presence of sodium hydroxide and potassium carbonate to form (5,6,7,8-tetrahydronaphthalen-2-yl)methyl ketone., Step 2: (5,6,7,8-tetrahydronaphthalen-2-yl)methyl ketone is then reacted with boronic acid in the presence of palladium acetate and copper(II) acetate to form the boronic acid derivative of the target compound., Step 3: The boronic acid derivative is then treated with triethylamine and acetic acid in tetrahydrofuran to form the final product, (5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid., Step 4: The product is purified by recrystallization from water.
properties
IUPAC Name |
(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h4-6,13-14H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDRMPJVTRVJOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=O)CCC2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid |
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